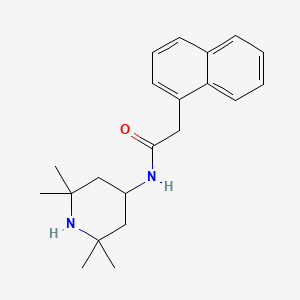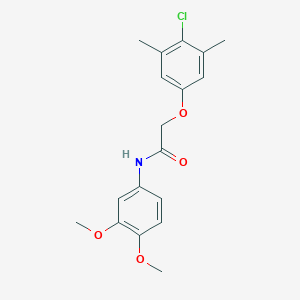![molecular formula C17H23NO3 B5731060 1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE](/img/structure/B5731060.png)
1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE typically involves multiple steps, starting with the preparation of the oxane and pyrrolidine precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. For instance, the methoxyphenyl group can be introduced through a nucleophilic substitution reaction, followed by the formation of the oxane ring via cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group to form different functional groups.
Reduction: The compound can be reduced to alter its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The methoxyphenyl group plays a crucial role in binding to target proteins, while the pyrrolidine ring influences the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)pyrrolidine: Shares the methoxyphenyl group but lacks the oxane ring, resulting in different chemical properties.
1-(2-Methoxyphenyl)pyrrolidine: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine: Contains a piperazine ring instead of pyrrolidine, leading to distinct biological activities.
Uniqueness
1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE is unique due to its combination of the methoxyphenyl group and the oxane ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)oxan-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-6-4-14(5-7-15)17(8-12-21-13-9-17)16(19)18-10-2-3-11-18/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSEACCXIKGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)
![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)

METHANONE](/img/structure/B5731019.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B5731021.png)
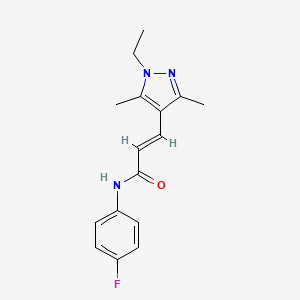
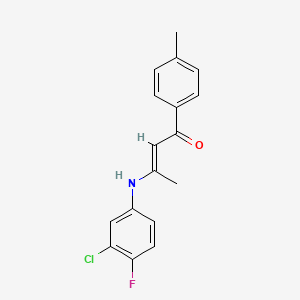
![3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
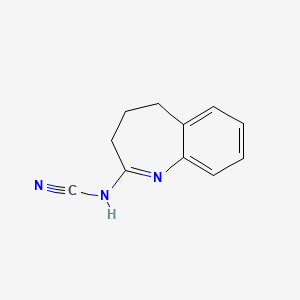
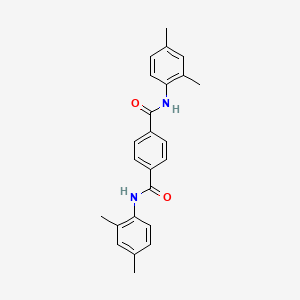
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5731067.png)
